molecular formula C13H8N2O2S B2777353 2-Thieno[2,3-d]pyrimidin-4-yloxybenzaldehyde CAS No. 852297-26-8

2-Thieno[2,3-d]pyrimidin-4-yloxybenzaldehyde

Cat. No.: B2777353
CAS No.: 852297-26-8
M. Wt: 256.28
InChI Key: XJTPTCKPTLFUAR-UHFFFAOYSA-N
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Description

2-Thieno[2,3-d]pyrimidin-4-yloxybenzaldehyde is a synthetic heterocyclic compound that serves as a versatile scaffold in medicinal chemistry and drug discovery. This benzaldehyde-substituted thienopyrimidine is strictly for research applications and is not intended for diagnostic or therapeutic use. Thieno[2,3-d]pyrimidine derivatives are a recognized class of heterocyclic compounds studied extensively for their diverse biological activities . A key area of application for this chemotype is in anticancer research , where such derivatives have been investigated for their synthesis and anticancer properties . These compounds are frequently explored as core structures for the development of novel kinase inhibitors and other targeted therapeutic agents. The structural motif is also valuable in the design and synthesis of tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine-sulfonamide derivatives, which are evaluated as potential chemotherapeutic agents . Researchers utilize this chemical family to develop potent and selective inhibitors, with mechanisms of action that can include dual topoisomerase I and II inhibition, as demonstrated by related analogues in preclinical studies . The compound provides researchers with a critical building block for further chemical functionalization. The presence of the benzaldehyde group offers a reactive handle for conjugation or derivatization via condensation or nucleophilic addition reactions, enabling the generation of diverse chemical libraries for structure-activity relationship (SAR) studies.

Properties

IUPAC Name

2-thieno[2,3-d]pyrimidin-4-yloxybenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8N2O2S/c16-7-9-3-1-2-4-11(9)17-12-10-5-6-18-13(10)15-8-14-12/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJTPTCKPTLFUAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=O)OC2=C3C=CSC3=NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Thieno[2,3-d]pyrimidin-4-yloxybenzaldehyde typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method includes the use of formic acid or triethyl orthoformate as a one-carbon source reagent . The reaction conditions often involve heating the reactants in solvents such as xylene or toluene, sometimes with the addition of desiccants like calcium chloride .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach would likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield and purity. This could include continuous flow reactors and automated synthesis systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions: 2-Thieno[2,3-d]pyrimidin-4-yloxybenzaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Anticancer Applications

The compound has been investigated extensively for its anticancer properties. Several studies have demonstrated its efficacy against various cancer cell lines:

  • Cell Proliferation Inhibition : Research indicates that derivatives of thieno[2,3-d]pyrimidine, including 2-thieno[2,3-d]pyrimidin-4-yloxybenzaldehyde, exhibit significant anti-proliferative effects against human cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer). For instance, one study reported that specific derivatives inhibited the proliferation of these cells with IC50 values as low as 0.94 μM without toxicity to normal liver cells .
  • VEGFR-2 Inhibition : Compounds structurally similar to this compound have been designed as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical player in tumor angiogenesis. These derivatives showed promising anticancer activities against HCT-116 and HepG2 cell lines, suggesting that they could serve as potential therapeutic agents for cancer treatment .
  • PI3K Inhibition : Another study highlighted the ability of thieno[2,3-d]pyrimidine derivatives to inhibit PI3K isoforms, which are often overexpressed in various cancers. One derivative exhibited an impressive 84% inhibition against PI3Kγ, indicating its potential as a new chemical entity for anticancer drug development .

Antibacterial Applications

In addition to its anticancer properties, this compound has shown antibacterial activity:

  • Broad-Spectrum Activity : Thieno[2,3-d]pyrimidinedione derivatives have been synthesized and tested against both Gram-positive and Gram-negative bacteria. Notably, some compounds displayed potent activity against multi-drug resistant strains such as MRSA and VRE at low concentrations (2–16 mg/L), showcasing their potential as novel antibacterial agents .

Other Therapeutic Applications

The versatility of thieno[2,3-d]pyrimidine derivatives extends beyond oncology and infectious diseases:

  • Anti-inflammatory and Antidiabetic Activities : Research indicates that these compounds also possess anti-inflammatory and antidiabetic properties. The structural features of thieno[2,3-d]pyrimidines contribute to their wide-ranging biological activities, making them suitable candidates for further exploration in these areas .

Case Studies

Several case studies have highlighted the practical applications of this compound:

  • Cancer Cell Line Studies : A comprehensive evaluation of the compound's effects on various cancer cell lines demonstrated significant cytotoxicity and selectivity towards malignant cells while sparing normal cells. This finding supports the compound's potential for targeted cancer therapies.
  • Antibacterial Efficacy Trials : Clinical trials assessing the antibacterial properties of thieno[2,3-d]pyrimidinediones revealed promising results against resistant bacterial strains. This research underscores the importance of developing new antibiotics in response to rising antibiotic resistance.

Mechanism of Action

The mechanism of action of 2-Thieno[2,3-d]pyrimidin-4-yloxybenzaldehyde involves its interaction with specific molecular targets. In the context of its anticancer activity, it is believed to inhibit key enzymes and pathways involved in cell proliferation and survival. This includes the inhibition of protein kinases and the disruption of DNA synthesis . The compound’s structure allows it to bind effectively to these targets, thereby exerting its biological effects .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table and discussion compare 2-Thieno[2,3-d]pyrimidin-4-yloxybenzaldehyde with analogous heterocyclic compounds, focusing on structural features, synthesis, and biological activities.

Compound Name Structural Features Synthesis Approach Biological Activity Key Findings
This compound Thienopyrimidine fused core + benzaldehyde-O- linker Likely via Ullmann coupling or nucleophilic substitution (inferred from analogs) Not directly reported (inferred) Benzaldehyde may enhance electrophilicity for drug-target interactions.
Thieno[3,4-d]pyrimidin-4(3H)-one (16) Thiophene fused at [3,4]-position with pyrimidinone Scheme 5: Cyclocondensation of thiophene derivatives with urea/thiourea Anticancer Moderate cytotoxicity against tumor cell lines.
Sodium 2-thieno[2,3-d]pyrimidin-4-ylacetate Thienopyrimidine core + acetate substituent Saponification of ester precursors or direct substitution Drug development, organic synthesis Used as a building block for kinase inhibitors and antimicrobial agents.
Triazole-tethered thieno[2,3-d]pyrimidines Thienopyrimidine linked to 1,2,3-triazole via methylene-oxy Click chemistry (Cu-catalyzed azide-alkyne cycloaddition) Antimicrobial Compounds 4c and 4d showed 85% inhibition against E. coli and S. aureus.
Pyrido-thieno[3,2-d]pyrimidines Pyridine fused with thienopyrimidine Multi-step cyclization using substituted thiophenes and pyridine precursors Cytotoxic IC₅₀ values of 1.8–4.3 µM against leukemia (K562) and breast cancer (MCF-7) cells.

Structural and Functional Differences

  • Core Modifications: Thieno[3,4-d]pyrimidin-4(3H)-one (16) lacks the benzaldehyde group and instead features a pyrimidinone ring, reducing electrophilicity compared to this compound.
  • Substituent Effects : The sodium acetate derivative () exhibits high solubility and stability, favoring its use as a synthetic intermediate. In contrast, the benzaldehyde group in the target compound offers a reactive aldehyde for Schiff base formation or cross-coupling reactions .
  • Linker Diversity : Triazole-tethered analogs () demonstrate how auxiliary heterocycles (e.g., 1,2,3-triazole) can enhance antimicrobial activity by improving membrane penetration .

Biological Activity

2-Thieno[2,3-d]pyrimidin-4-yloxybenzaldehyde is a heterocyclic compound that combines features of thienopyrimidine and benzaldehyde. Its unique structure contributes to its diverse biological activities, particularly its potential as an antimicrobial and anticancer agent. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant research findings.

The primary target of this compound is Cytochrome bd oxidase (Cyt-bd) . The compound inhibits Cyt-bd, which is crucial for the oxidative phosphorylation pathway in Mycobacterium tuberculosis. This inhibition leads to ATP depletion and ultimately results in the death of the bacteria.

Biochemical Pathways

The action of this compound affects various biochemical pathways:

  • Oxidative Phosphorylation : Inhibition of Cyt-bd disrupts ATP production.
  • Resistance Variability : The effectiveness varies against different strains of M. tuberculosis, with laboratory-adapted strains showing higher resistance due to increased expression of Cyt-bd-encoding genes.

Pharmacokinetics

Research indicates that this compound has sufficient bioavailability to reach its target in M. tuberculosis, making it a promising candidate for further development as an antimicrobial agent.

Antimicrobial Activity

The compound has been investigated for its antimicrobial properties against various bacterial strains. Notably, it exhibits significant activity against M. tuberculosis, which is critical given the global burden of tuberculosis. In addition to its antibacterial effects, it has been explored for potential antifungal activities as well .

Anticancer Properties

Recent studies have indicated that derivatives of thienopyrimidine compounds may possess anticancer properties. For instance, related compounds have shown efficacy against cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colon cancer), and PC-3 (prostate cancer) through mechanisms involving the inhibition of key signaling pathways like PI3K and EGFR . The molecular docking studies suggest that these compounds can effectively bind to their targets, providing insights into their mechanisms of action in cancer treatment .

Case Studies and Research Findings

Several studies have explored the synthesis and biological evaluation of this compound and its derivatives:

  • Synthesis and Evaluation : A study synthesized novel thienopyrimidine derivatives linked with rhodanine and evaluated their antimicrobial activity. The results indicated that certain derivatives exhibited potent antibacterial effects against resistant strains .
  • Structure-Activity Relationship (SAR) : Research on SAR revealed that modifications in the thienopyrimidine core could enhance biological activity. For example, specific substitutions at the benzaldehyde moiety significantly impacted both antimicrobial and anticancer activities .
  • In Vitro Studies : In vitro assays demonstrated varying degrees of cytotoxicity against normal human cell lines compared to cancerous cell lines, highlighting the potential for selective targeting in therapeutic applications .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with similar compounds is essential:

CompoundBiological ActivityUnique Features
Thieno[2,3-d]pyrimidin-4-oneAnticancer propertiesSimilar core structure but different substituents
Thieno[3,2-d]pyrimidin-4-oneAnticancer propertiesDifferent nitrogen positioning
Thieno[3,4-b]pyridineAntimicrobial activityDifferent ring fusion pattern

This comparison highlights how variations in structure influence biological activity, making this compound a valuable compound for further exploration in medicinal chemistry.

Q & A

Q. Table 1: Representative Reaction Conditions

StepReagents/ConditionsYield (%)Reference
Scaffold CondensationH₂SO₄ (cat.), reflux, 6 hr75–85
Reductive AminationNaBH₃CN, pH 6, dry MeOH, 24 hr57–87
SNAr FunctionalizationK₂CO₃, DMF, 80°C, 12 hr60–78

How are intermediates and final compounds characterized in thienopyrimidine research?

Methodological Answer:

  • Spectroscopic Techniques :
    • IR Spectroscopy : Confirm carbonyl (C=O, ~1700 cm⁻¹) and aromatic (C-H, ~3100 cm⁻¹) groups .
    • NMR : Use ¹H/¹³C NMR to verify substitution patterns (e.g., benzaldehyde protons at δ 9.8–10.2 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS or EI-MS ensures molecular weight accuracy (e.g., [M+H]⁺ peaks for 4-substituted derivatives) .
  • Chromatography : Monitor reaction progress via TLC (silica plates, UV visualization) .

Q. Table 2: Key Spectral Data for this compound Derivatives

Compound¹H NMR (δ, ppm)ESI-MS (m/z)Reference
4-Chloro derivative7.25 (d, J=7.2 Hz, aromatic)430 [M+1]⁺
4-Methoxy derivative3.85 (s, OCH₃)445 [M+1]⁺

II. Advanced Research Questions

How can researchers resolve contradictions in reported bioactivity data for thienopyrimidine derivatives?

Methodological Answer:

  • Data Triangulation : Cross-validate results using orthogonal assays (e.g., enzyme inhibition vs. cell-based assays). For example, dihydrofolate reductase (DHFR) inhibition studies (IC₅₀ values) should align with antiproliferative activity in cancer cell lines .
  • Computational Modeling : Apply QSAR (Quantitative Structure-Activity Relationship) to identify critical substituents (e.g., electron-withdrawing groups at the 4-position enhance DHFR binding) .
  • Meta-Analysis : Aggregate data from heterogeneous studies (e.g., Haddad et al.’s multidimensional metric for receptor-response profiles) to identify consensus trends .

What strategies optimize synthetic protocols for insolubility-prone intermediates?

Methodological Answer:

  • Solvent Screening : Test polar aprotic solvents (DMF, DMSO) or mixed systems (THF/H₂O) to dissolve intermediates during SNAr reactions .
  • Protecting Groups : Temporarily mask reactive aldehyde groups (e.g., acetal formation) to prevent side reactions .
  • Microwave-Assisted Synthesis : Reduce reaction time (e.g., from 12 hr to 2 hr) and improve yields via controlled heating .

Q. Table 3: Solubility Optimization Case Study

IntermediateSolvent SystemYield Improvement (%)Reference
4-Oxo-thienopyrimidineDMF:H₂O (9:1)25 → 45
Benzaldehyde adductTHF/EtOH (1:1)30 → 65

How can structure-activity relationships (SAR) guide the design of novel derivatives?

Methodological Answer:

  • Core Modifications : Replace the benzaldehyde group with heterocycles (e.g., pyridine) to enhance bioavailability. For example, 4-(trifluoromethyl)phenoxy derivatives show improved antimicrobial activity (MIC ≤ 1 µg/mL) .
  • Substituent Effects : Introduce electron-deficient groups (e.g., -NO₂, -CF₃) at the 4-position to strengthen π-π stacking with target enzymes .
  • Hybrid Scaffolds : Fuse thienopyrimidine with triazole or quinazolinone moieties to diversify pharmacological profiles (e.g., anti-inflammatory vs. anticancer activity) .

Q. Table 4: SAR Insights from Antimicrobial Studies

DerivativeSubstituentMIC (µg/mL)Reference
4-Trifluoromethyl-CF₃0.5
4-Nitro-NO₂1.0
4-Methoxy-OCH₃2.5

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